molecular formula C12H21NO4 B1275645 Boc-2-amino-1-cyclohexanecarboxylic acid CAS No. 220760-49-6

Boc-2-amino-1-cyclohexanecarboxylic acid

Cat. No.: B1275645
CAS No.: 220760-49-6
M. Wt: 243.3 g/mol
InChI Key: QJEQJDJFJWWURK-UHFFFAOYSA-N
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Description

It is a white crystalline powder with a molecular formula of C12H21NO4 and a molecular weight of 243.30 g/mol . This compound is commonly used in peptide synthesis due to its stability and reactivity.

Mechanism of Action

Target of Action

Boc-2-amino-1-cyclohexanecarboxylic acid, also known as 2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid, is primarily used in the synthesis of modified peptides . The primary targets of this compound are therefore the peptide sequences that it modifies. These peptides can have various roles depending on their sequence and structure.

Mode of Action

The compound interacts with its targets by being incorporated into peptide sequences during synthesis . This incorporation can result in changes to the peptide’s structure and function, depending on the specific location and context of the modification.

Biochemical Pathways

The exact biochemical pathways affected by this compound can vary widely, as it depends on the specific peptides that the compound is incorporated into. It is generally involved in the process of peptide synthesis .

Result of Action

The molecular and cellular effects of this compound’s action are dependent on the specific peptides it is incorporated into. By modifying the structure of these peptides, it can potentially alter their function, stability, and interactions with other molecules .

Biochemical Analysis

Biochemical Properties

Boc-2-amino-1-cyclohexanecarboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of modified peptides. It interacts with various enzymes and proteins during peptide synthesis. For instance, it is used in solid-phase peptide synthesis where it protects the amino group from unwanted reactions . The compound’s interaction with enzymes such as peptidases ensures that the amino group remains protected until the desired point in the synthesis process .

Cellular Effects

This compound influences various cellular processes, particularly in the context of peptide synthesis. It affects cell signaling pathways by ensuring the integrity of synthesized peptides, which are crucial for signaling functions. Additionally, the compound can impact gene expression by protecting amino groups in peptides that regulate gene expression . Cellular metabolism is also influenced as the compound ensures the stability and functionality of synthesized peptides involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group for amino acids. It forms a stable bond with the amino group, preventing it from participating in unwanted reactions. This stability is achieved through the formation of a tert-butyl carbamate group, which can be cleaved under specific conditions to release the free amino group . The compound’s ability to inhibit or activate enzymes is primarily through its role in protecting amino groups during peptide synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits stability under various conditions. It is stable at room temperature and can withstand mild acidic conditions. Over time, the compound may degrade under strong acidic or basic conditions, leading to the release of the free amino group . Long-term effects on cellular function are generally minimal as the compound is primarily used in controlled synthesis processes .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound effectively protects amino groups without causing adverse effects. At high doses, there may be toxic effects due to the accumulation of the compound or its degradation products . Threshold effects are observed where the protective function is optimal at specific concentrations .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidases and proteases that cleave the Boc group to release the free amino group . The compound’s involvement in metabolic flux is primarily through its role in protecting amino groups, ensuring the proper synthesis and function of peptides .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation are influenced by its stability and the presence of enzymes that cleave the Boc group .

Subcellular Localization

This compound is localized in various subcellular compartments depending on its role in peptide synthesis. It may be directed to specific organelles through targeting signals or post-translational modifications . The compound’s activity and function are influenced by its localization, ensuring the protection of amino groups during peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-2-amino-1-cyclohexanecarboxylic acid typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection. The reaction is carried out under either aqueous or anhydrous conditions, using a base and the anhydride di-tert-butyl dicarbonate (Boc2O) . The reaction conditions are mild, and the Boc group is stable towards most nucleophiles and bases .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Boc-2-amino-1-cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Cyclohexene derivatives.

    Reduction: Primary and secondary alkylamines.

    Substitution: Free amine.

Scientific Research Applications

Boc-2-amino-1-cyclohexanecarboxylic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Comparison with Similar Compounds

Boc-2-amino-1-cyclohexanecarboxylic acid is unique due to its stability and reactivity, making it a valuable compound in peptide synthesis. Similar compounds include:

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEQJDJFJWWURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402933
Record name 2-[(tert-Butoxycarbonyl)amino]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220760-49-6
Record name 2-[(tert-Butoxycarbonyl)amino]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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